molecular formula C7H11F5N2 B13531539 1-(2,2,3,3,3-Pentafluoropropyl)piperazine

1-(2,2,3,3,3-Pentafluoropropyl)piperazine

Cat. No.: B13531539
M. Wt: 218.17 g/mol
InChI Key: ZNOAQCKGNGLEIW-UHFFFAOYSA-N
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Description

1-(2,2,3,3,3-Pentafluoropropyl)piperazine is a compound belonging to the family of piperazine derivatives. It is a colorless and transparent liquid with a boiling point of approximately 95°C at 760 mmHg. This compound is known for its high stability and inertness, making it valuable in various fields of research and industry.

Preparation Methods

The synthesis of 1-(2,2,3,3,3-Pentafluoropropyl)piperazine typically involves the reaction of piperazine with 2,2,3,3,3-pentafluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters and monitor the production process, ensuring the efficient and cost-effective synthesis of this compound .

Chemical Reactions Analysis

1-(2,2,3,3,3-Pentafluoropropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, where the pentafluoropropyl group can be replaced with other functional groups using appropriate nucleophiles and reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

1-(2,2,3,3,3-Pentafluoropropyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is employed in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development and as a probe in medicinal chemistry studies.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3,3-Pentafluoropropyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .

Comparison with Similar Compounds

1-(2,2,3,3,3-Pentafluoropropyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,2,3,3,3-Trifluoropropyl)piperazine: Similar in structure but with fewer fluorine atoms, affecting its reactivity and stability.

    1-(2,2,3,3,3-Hexafluoropropyl)piperazine: Contains more fluorine atoms, which may enhance its stability but also increase its steric hindrance.

    1-(2,2,3,3,3-Pentafluoropropyl)-4-methylpiperazine: A methyl-substituted derivative that may exhibit different biological activity and chemical reactivity.

The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11F5N2

Molecular Weight

218.17 g/mol

IUPAC Name

1-(2,2,3,3,3-pentafluoropropyl)piperazine

InChI

InChI=1S/C7H11F5N2/c8-6(9,7(10,11)12)5-14-3-1-13-2-4-14/h13H,1-5H2

InChI Key

ZNOAQCKGNGLEIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(C(F)(F)F)(F)F

Origin of Product

United States

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